molecular formula C11H23ClN6O4 B6314860 H-Arg-Gln-OH Hydrochloride CAS No. 2415727-75-0

H-Arg-Gln-OH Hydrochloride

Cat. No. B6314860
CAS RN: 2415727-75-0
M. Wt: 338.79 g/mol
InChI Key: XRBVFISNMXMUKZ-LEUCUCNGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-Arg-Gln-OH Hydrochloride (HAGH) is a peptide derived from the amino acid arginine and glutamine. It is a naturally occurring compound found in a variety of organisms, including humans, and is a key component of the body’s immune system. HAGH has been studied extensively in the scientific community due to its potential therapeutic applications.

Scientific Research Applications

H-Arg-Gln-OH Hydrochloride has a variety of scientific research applications. One of the most common applications is in the field of immunology, where H-Arg-Gln-OH Hydrochloride has been used to study the effects of the peptide on the immune system. H-Arg-Gln-OH Hydrochloride has also been studied in the context of cancer research, as it has been found to have anti-tumor effects. In addition, H-Arg-Gln-OH Hydrochloride has been used to study the mechanisms of action of other peptides and proteins, as well as to develop new therapeutic treatments for various diseases.

Mechanism of Action

The mechanism of action of H-Arg-Gln-OH Hydrochloride is not fully understood, but it is believed to involve a number of different processes. It is thought to interact with the cell membrane, allowing for the passage of other molecules into the cell. It is also believed to interact with proteins and enzymes, which can lead to changes in the activity of these molecules. In addition, H-Arg-Gln-OH Hydrochloride is thought to interact with receptors on the surface of cells, which can lead to changes in cell signaling pathways.
Biochemical and Physiological Effects
H-Arg-Gln-OH Hydrochloride has a number of biochemical and physiological effects on the body. It has been found to have anti-inflammatory and anti-microbial effects, as well as to have immunomodulatory effects. It has also been found to have anti-tumor effects, and has been used in the treatment of a variety of different types of cancer. In addition, H-Arg-Gln-OH Hydrochloride has been found to have neuroprotective effects, and has been used to treat a variety of neurological disorders.

Advantages and Limitations for Lab Experiments

H-Arg-Gln-OH Hydrochloride has a number of advantages and limitations when used in laboratory experiments. One of the main advantages is that it is relatively easy to synthesize in the laboratory, making it a useful tool for researchers. In addition, it has a number of biochemical and physiological effects, making it a useful tool for studying the effects of peptides and proteins on the body. However, one of the main limitations of H-Arg-Gln-OH Hydrochloride is that it is not very stable, and can degrade over time.

Future Directions

There are a number of potential future directions for H-Arg-Gln-OH Hydrochloride research. One of the most promising areas of research is in the field of cancer research, as H-Arg-Gln-OH Hydrochloride has been found to have anti-tumor effects. In addition, H-Arg-Gln-OH Hydrochloride could be used to develop new therapeutic treatments for a variety of diseases, such as neurological disorders, autoimmune diseases, and infectious diseases. Finally, H-Arg-Gln-OH Hydrochloride could be used to study the mechanisms of action of other peptides and proteins, as well as to develop new drug delivery systems.

Synthesis Methods

H-Arg-Gln-OH Hydrochloride can be synthesized in the laboratory using a variety of methods. The most commonly used method is the “Fmoc” (fluorenylmethyloxycarbonyl) strategy, which involves the use of a Fmoc-protected amino acid residue. This approach involves the formation of a “resin”, which is a solid support material that contains the peptide sequence of interest. The Fmoc-protected amino acid residues are then added to the resin in a stepwise fashion, allowing for the formation of the desired peptide. Other methods, such as the “t-Boc” (tert-butoxycarbonyl) strategy, have also been used to synthesize H-Arg-Gln-OH Hydrochloride.

properties

IUPAC Name

(2S)-5-amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N6O4.ClH/c12-6(2-1-5-16-11(14)15)9(19)17-7(10(20)21)3-4-8(13)18;/h6-7H,1-5,12H2,(H2,13,18)(H,17,19)(H,20,21)(H4,14,15,16);1H/t6-,7-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRBVFISNMXMUKZ-LEUCUCNGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(=O)NC(CCC(=O)N)C(=O)O)N)CN=C(N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)O)N)CN=C(N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23ClN6O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

H-Arg-Gln-OH Hydrochloride

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